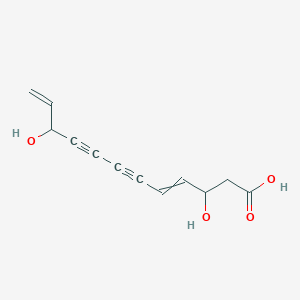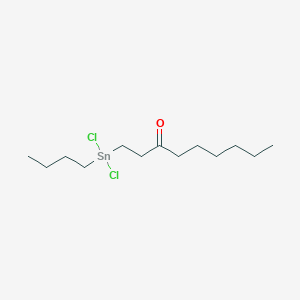
3-Nonanone, 1-(butyldichlorostannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonanone, 1-(butyldichlorostannyl)- is an organotin compound with the molecular formula C13H26Cl2OSn. This compound is characterized by the presence of a butyldichlorostannyl group attached to the third carbon of nonanone. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonanone, 1-(butyldichlorostannyl)- typically involves the reaction of 3-nonanone with butyltin trichloride (BuSnCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
3-Nonanone+BuSnCl3→3-Nonanone, 1-(butyldichlorostannyl)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonanone, 1-(butyldichlorostannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The butyldichlorostannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Nonanone, 1-(butyldichlorostannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Nonanone, 1-(butyldichlorostannyl)- involves the interaction of the butyldichlorostannyl group with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes and other proteins, thereby exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nonanone: A simple ketone with the molecular formula C9H18O.
Butyltin trichloride (BuSnCl3): An organotin compound used in the synthesis of various organotin derivatives.
Uniqueness
3-Nonanone, 1-(butyldichlorostannyl)- is unique due to the presence of both a ketone and an organotin moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
137518-49-1 |
|---|---|
Molekularformel |
C13H26Cl2OSn |
Molekulargewicht |
388.0 g/mol |
IUPAC-Name |
1-[butyl(dichloro)stannyl]nonan-3-one |
InChI |
InChI=1S/C9H17O.C4H9.2ClH.Sn/c1-3-5-6-7-8-9(10)4-2;1-3-4-2;;;/h2-8H2,1H3;1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
PKJDPDCTWFTPGU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCC(=O)CC[Sn](CCCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
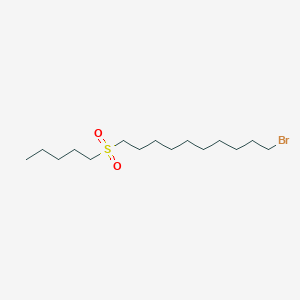
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

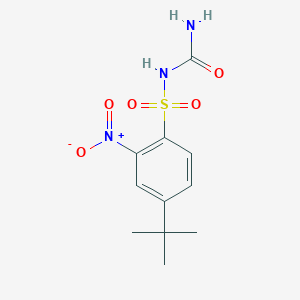
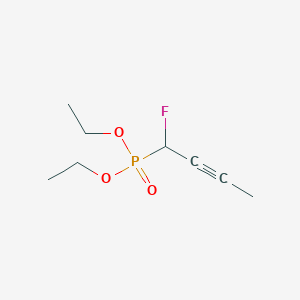
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
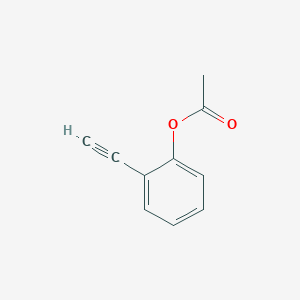
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
